molecular formula C27H23N3O3 B2607267 N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]benzamide CAS No. 1640259-27-3

N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]benzamide

Cat. No. B2607267
M. Wt: 437.499
InChI Key: KPBWCZNRGRIOMM-UHFFFAOYSA-N
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Description

N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]benzamide, also known as DNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Scientific Research Applications

  • Synthesis and Anticancer Evaluation : A study by Ravichandiran et al. (2019) explored the synthesis and biological evaluation of 1,4‐Naphthoquinone derivatives, which are used to synthesize several pharmaceutically active agents. The research demonstrated that these compounds showed potent cytotoxic activity against various human cancer cell lines while maintaining low toxicity in normal human kidney cells.

  • Chemical Structure and Properties : The work of Lindeman et al. (1995) provided insights into the chemical structure and properties of related naphthalene and benzamide derivatives, contributing to the understanding of the molecular interactions and steric effects in these compounds.

  • Novel Heterocycles Synthesis : Research by Wright (2001) focused on the synthesis of novel sulfur and selenium heterocycles using benzamides, demonstrating the versatility of these compounds in creating new molecular structures.

  • Pharmacological Applications : A study by Girimanchanaika et al. (2021) investigated analogs of a small molecule named NPB, which included N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]benzamide derivatives. These compounds showed inhibition of cancer cell viability and decreased phosphorylation of specific proteins in human carcinoma cells.

  • Antibacterial Activities : Shroff et al. (2022) Shroff et al. (2022) researched the antibacterial properties of 1,4-disubstituted piperazines, highlighting the potential of these compounds in developing new antibacterial agents.

  • Fluorescent Logic Gates : A study by Gauci and Magri (2022) introduced compounds including 4-piperazino-N-aryl-1,8-naphthalimide as fluorescent logic gates, suggesting applications in probing cellular membranes and protein interfaces.

properties

IUPAC Name

N-[1,4-dioxo-3-(4-phenylpiperazin-1-yl)naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c31-25-21-13-7-8-14-22(21)26(32)24(23(25)28-27(33)19-9-3-1-4-10-19)30-17-15-29(16-18-30)20-11-5-2-6-12-20/h1-14H,15-18H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBWCZNRGRIOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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